Computational Screening for Light-Responsive CAII Candidates
In the DuBay et al. predictive screening pipeline, over 750 potential site-ligand combinations across three photochromic tethered ligands (SA-1, SA-2, SA-3) and multiple cysteine mutants of hCAII were computationally evaluated. Only 6 combinations were selected for experimental characterization, and from these, only 2 yielded light-responsive human Carbonic Anhydrases (LihCAs). The SA-2–G132C_C206S double mutant hCAII combination was one of these two successful LihCAs, confirming that SA-2 possesses a uniquely permissive geometric compatibility with this specific mutant enzyme that SA-1 and SA-3 lack [1].
| Evidence Dimension | Number of functional LihCAs identified from initial screening pool |
|---|---|
| Target Compound Data | SA-2 (paired with G132C_C206S mutant) = 1 of only 2 successful LihCAs |
| Comparator Or Baseline | SA-1 and SA-3 tested across multiple cysteine mutants; only 2 total functional LihCAs out of 6 experimentally tested combinations from >750 initial candidates |
| Quantified Difference | SA-2–G132C_C206S is one of two total successful configurations; >99.7% of initial computational candidates were non-functional |
| Conditions | In silico screening of hCAII cysteine mutants (F131C, G132C, L198C, etc.) vs. photochromic tethered ligands SA-1, SA-2, SA-3; experimental validation by enzymatic activity assay |
Why This Matters
Procurement of SA-2 is essential for replicating the validated G132C_C206S LihCA system; substitution with SA-1 or SA-3 would require de novo screening and is unlikely to yield a functional light-responsive enzyme without extensive re-engineering.
- [1] DuBay, K.H., Iwan, K., Osorio-Planes, L., Geissler, P.L., Groll, M., Trauner, D., Broichhagen, J. A Predictive Approach for the Optical Control of Carbonic Anhydrase II Activity. ACS Chem. Biol. 2018, 13 (3), 793-800. View Source
